Photolytic Stability: Quantitative Comparison of Half-Lives and Degradation Pathway Relevance for Environmental Fate Studies
The target compound is a characterized photodegradation product of azoxystrobin, formed via oxidative cleavage of the acrylate double bond. In soil photolysis studies under simulated sunlight, it constitutes less than 6% of the total degradate yield, confirming its status as a minor but analytically significant transformation product [1]. In contrast, the parent azoxystrobin exhibits a photodegradation quantum yield of 3.47 × 10⁻³ molecules per photon at pH 7, and its primary photoproduct is the (Z)-isomer via isomerization rather than the oxoacetate cleavage product [2]. This difference in formation pathway—photoisomerization vs. oxidative cleavage—makes the target compound a distinct marker for oxidative photodegradation processes, enabling source apportionment in environmental monitoring studies.
| Evidence Dimension | Photodegradation product yield in soil under simulated sunlight |
|---|---|
| Target Compound Data | <6% of total degradate yield |
| Comparator Or Baseline | Azoxystrobin (parent): quantum yield 3.47 × 10⁻³ at pH 7; primary product (Z)-isomer |
| Quantified Difference | Target compound is a minor oxidative cleavage product (<6%), whereas (Z)-isomer is the major (>10%) photoproduct via isomerization |
| Conditions | Simulated sunlight (xenon arc lamp) in aqueous solution, pH 7, and soil photolysis studies (Smalling et al., 2010) |
Why This Matters
For environmental fate laboratories, the target compound serves as a specific marker for oxidative photodegradation, distinct from the dominant isomerization pathway, enabling accurate differentiation of degradation routes in monitoring programs.
- [1] Smalling, K.L., et al. Environmental fate of azoxystrobin in soil. Environ. Toxicol. Chem., 29, 2593 (2010). View Source
- [2] Boudina, A., et al. Photochemical transformation of azoxystrobin in aqueous solutions. Chemosphere, 68(7), 1280-1288 (2007). View Source
